molecular formula C29H61N3O B12594662 N-(2-Aminoethyl)-N~3~,N~3~-didodecyl-beta-alaninamide CAS No. 560108-42-1

N-(2-Aminoethyl)-N~3~,N~3~-didodecyl-beta-alaninamide

Cat. No.: B12594662
CAS No.: 560108-42-1
M. Wt: 467.8 g/mol
InChI Key: UVPGWKJISMQXMV-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N~3~,N~3~-didodecyl-beta-alaninamide is a compound that belongs to the class of beta-alaninamides. This compound is characterized by the presence of two long dodecyl chains attached to the nitrogen atoms, making it a surfactant with potential applications in various fields. Its structure allows it to interact with both hydrophilic and hydrophobic environments, making it useful in formulations requiring emulsification or stabilization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N~3~,N~3~-didodecyl-beta-alaninamide typically involves the reaction of beta-alanine with dodecylamine and 2-aminoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Beta-alanine Activation: Beta-alanine is activated using a coupling agent such as carbodiimide.

    Amidation Reaction: The activated beta-alanine is then reacted with dodecylamine and 2-aminoethylamine in the presence of a catalyst to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N~3~,N~3~-didodecyl-beta-alaninamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under mild acidic conditions.

    Reduction: Sodium borohydride, in an alcoholic solvent.

    Substitution: Various nucleophiles, such as halides or alkoxides, under basic conditions.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted beta-alaninamide derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-N~3~,N~3~-didodecyl-beta-alaninamide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.

    Biology: Employed in the formulation of liposomes and other drug delivery systems.

    Medicine: Investigated for its potential use in antimicrobial formulations due to its surfactant properties.

    Industry: Utilized in the production of emulsifiers and stabilizers for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N~3~,N~3~-didodecyl-beta-alaninamide involves its ability to interact with both hydrophilic and hydrophobic environments. This interaction is primarily due to the presence of long dodecyl chains and amino groups. The compound can form micelles in aqueous solutions, which can encapsulate hydrophobic molecules, making it useful in drug delivery and emulsification processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: A compound with similar aminoethyl functionality but different alkyl chain length and applications.

    N-(2-Aminoethyl)-1-aziridineethanamine: Another compound with aminoethyl groups, used in different applications such as ACE2 inhibition.

Uniqueness

N-(2-Aminoethyl)-N~3~,N~3~-didodecyl-beta-alaninamide is unique due to its dual long dodecyl chains, which provide enhanced surfactant properties compared to other similar compounds. This makes it particularly effective in applications requiring strong emulsification and stabilization.

Properties

CAS No.

560108-42-1

Molecular Formula

C29H61N3O

Molecular Weight

467.8 g/mol

IUPAC Name

N-(2-aminoethyl)-3-(didodecylamino)propanamide

InChI

InChI=1S/C29H61N3O/c1-3-5-7-9-11-13-15-17-19-21-26-32(28-23-29(33)31-25-24-30)27-22-20-18-16-14-12-10-8-6-4-2/h3-28,30H2,1-2H3,(H,31,33)

InChI Key

UVPGWKJISMQXMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)CCC(=O)NCCN

Origin of Product

United States

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